molecular formula C11H13N3O3 B019014 Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate CAS No. 144787-20-2

Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate

Cat. No. B019014
M. Wt: 235.24 g/mol
InChI Key: QZHNEGAITVTIJS-VHSXEESVSA-N
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Description

This compound is an ester, as indicated by the “ethyl…propanoate” portion of the name. It also contains an azido group (-N3), a hydroxy group (-OH), and a phenyl group (a benzene ring). The (2R,3S) notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements of its atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with an azide ion to introduce the azido group, and a reaction with ethyl alcohol to form the ester .


Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the phenyl group and the stereochemistry indicated by the (2R,3S) notation .


Chemical Reactions Analysis

The azido group is known to participate in a variety of chemical reactions, including the Staudinger reaction and the Curtius rearrangement . The hydroxy group and the ester group can also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the azido, hydroxy, and ester groups) would influence its properties .

Scientific Research Applications

Applications in Synthesis and Catalysis

Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate serves as a versatile intermediate in organic synthesis. Abe and Suehiro (1982) investigated its derivatives in the formation of cyclopropane derivatives through the Blaise rearrangement, highlighting its utility in synthesizing complex ring structures (Abe & Suehiro, 1982). Ribeiro et al. (2001) explored the enzymatic hydrolysis of a related compound using ultrasound, emphasizing the compound's role in facilitating enzymatic reactions and potentially enhancing reaction efficiency (Ribeiro et al., 2001).

Role in Chiral Compound Synthesis

The compound has been pivotal in the synthesis of chiral compounds. Zhao et al. (2014) utilized it in the chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs, showcasing its role in producing optically pure compounds (Zhao et al., 2014). This illustrates the compound's significance in creating molecules with specific stereochemistry, crucial in pharmaceutical synthesis.

Facilitation of Complex Reactions

It facilitates complex organic reactions. Er and Coşkun (2009) demonstrated its application in the asymmetric synthesis of the taxol side chain, highlighting its role in intricate synthetic pathways (Er & Coşkun, 2009). Similarly, Akeboshi et al. (1998) used a related compound in the chemo-enzymatic elaboration of a quaternary chiral center, emphasizing the compound's utility in creating molecules with complex stereochemical configurations (Akeboshi et al., 1998).

Utility in Structural Determination

Bolte et al. (1999) explored the structural determinations of related oxazolidine derivatives, underlining the compound's importance in understanding and determining the absolute configuration of chiral centers (Bolte et al., 1999). This is pivotal for the study of molecular structures and interactions, essential in fields like drug design and material science.

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, azides are potentially explosive and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing .

properties

IUPAC Name

ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHNEGAITVTIJS-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448884
Record name CTK8F9604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-azido-2-hydroxy-propionate

CAS RN

144787-20-2
Record name CTK8F9604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Pauling - APPLICATION OF CHIRAL BORATES IN …, 2018 - search.proquest.com
CHAPTER FOUR EXPERIMENTAL SECTION Page 208 188 CHAPTER FOUR EXPERIMENTAL SECTION “If you want to have good ideas you must have many ideas. Most of them will …
Number of citations: 2 search.proquest.com

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